

Application Notes and Protocols for the Detection of Lead on Clothing Surfaces

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium rhodizonate*

Cat. No.: *B147456*

[Get Quote](#)

Introduction

Lead is a toxic heavy metal that can be present in various consumer products, including clothing and textiles.^[1] It can be found in dyes, pigments, and metallic embellishments.^{[1][2]} Occupational exposure to lead dust can also result in the contamination of work clothing, posing a risk of take-home exposure.^{[3][4]} Accurate and reliable analytical methods are crucial for identifying and quantifying lead on clothing surfaces to ensure consumer safety and prevent lead exposure.^[1]

These application notes provide detailed protocols for several analytical methods for detecting lead on clothing surfaces, catering to both laboratory and field-based testing. The methods covered include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Flame Atomic Absorption Spectrometry (FAAS), portable X-ray Fluorescence (pXRF), and colorimetric wipe tests. This document is intended for researchers, scientists, and professionals in drug development and consumer product safety who require robust methods for lead analysis on textiles.

Analytical Methods Overview

A variety of analytical techniques can be employed to detect and quantify lead on clothing surfaces. The choice of method depends on factors such as the required sensitivity, whether the analysis is qualitative or quantitative, the availability of instrumentation, and the testing environment (laboratory vs. field).^[5]

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive laboratory-based technique capable of detecting trace and ultra-trace levels of lead.[6][7][8] It is a destructive method that requires sample digestion prior to analysis.[7]
- Flame Atomic Absorption Spectrometry (FAAS): A well-established and robust laboratory technique for elemental analysis.[9][10][11] It is less sensitive than ICP-MS but is suitable for detecting lead at concentrations relevant to many regulatory standards.[9][12]
- Portable X-ray Fluorescence (pXRF): A non-destructive, field-portable technique that provides rapid screening for lead on surfaces.[13][14][15][16] It is particularly useful for on-site investigations and quick assessments of large numbers of samples.[13][16]
- Colorimetric Wipe Tests: Simple, qualitative, or semi-quantitative field tests that provide a rapid visual indication of the presence of lead.[2][4][17][18] These are useful for immediate screening and identifying potential contamination hotspots.[17]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described in these application notes.

Parameter	ICP-MS	FAAS (NIOSH 7082)	Portable XRF	Colorimetric Wipe Tests
Detection Limit	0.5×10^{-11} g/g for Pb ^[8]	Estimated LOD: 2.6 µg per sample ^[9]	LOD: 0.43 µg ^[19]	Can detect 1-2 µg of leachable lead ^[17]
Working Range	Wide dynamic range	0.05 to >1 mg/m ³ for a 200-L air sample (adaptable for wipes) ^{[9][12]}	Varies by instrument and matrix	Qualitative to semi-quantitative ^{[17][20]}
Precision (r)	High precision	0.03 ^[9]	Varies with concentration and matrix	Not applicable (qualitative)
Overall Precision (r _T)	High precision	0.072 ^[9]	Varies with concentration and matrix	Not applicable (qualitative)
Analysis Time	Hours (including digestion)	Minutes per sample (after prep)	Seconds to minutes per sample ^{[15][16]}	Minutes per sample ^{[4][17]}
Destructive	Yes	Yes	No	No (for the clothing item)

Experimental Protocols

Sample Collection: Wipe Sampling Method (Adapted from ASTM E1728)

This protocol is applicable for collecting lead dust from the surface of clothing for subsequent analysis by ICP-MS or FAAS.

Materials:

- Ghost Wipes™ or equivalent lead-free wipe material

- Disposable nitrile gloves
- Sterile, lead-free sample containers (e.g., 50 mL polypropylene tubes)
- Measuring tape or template (e.g., 10 cm x 10 cm)
- Deionized water (for moistening wipes, if necessary)

Procedure:

- Put on a new pair of disposable nitrile gloves.
- Delineate a 10 cm x 10 cm sampling area on the clothing surface using a template. For irregular surfaces, a smaller, defined area can be used, and the area should be recorded.
- Remove a wipe from its packaging, being careful to only handle the edges.
- If using dry wipes, moisten the wipe with a small amount of deionized water.
- Wipe the entire delineated area using firm pressure. Wipe in a side-to-side "S" pattern.[\[21\]](#)
- Fold the wipe in half with the exposed side inward.
- Wipe the same area again in a top-to-bottom "S" pattern, perpendicular to the first pass.[\[21\]](#)
- Fold the wipe in half again.
- Perform a final wipe around the perimeter of the sampling area.[\[21\]](#)
- Carefully place the wipe into a labeled, sterile sample container.
- Collect a blank wipe by handling it in the same manner as the sample wipes but without wiping a surface. This will serve as a field blank.
- Transport the samples to the laboratory for analysis.

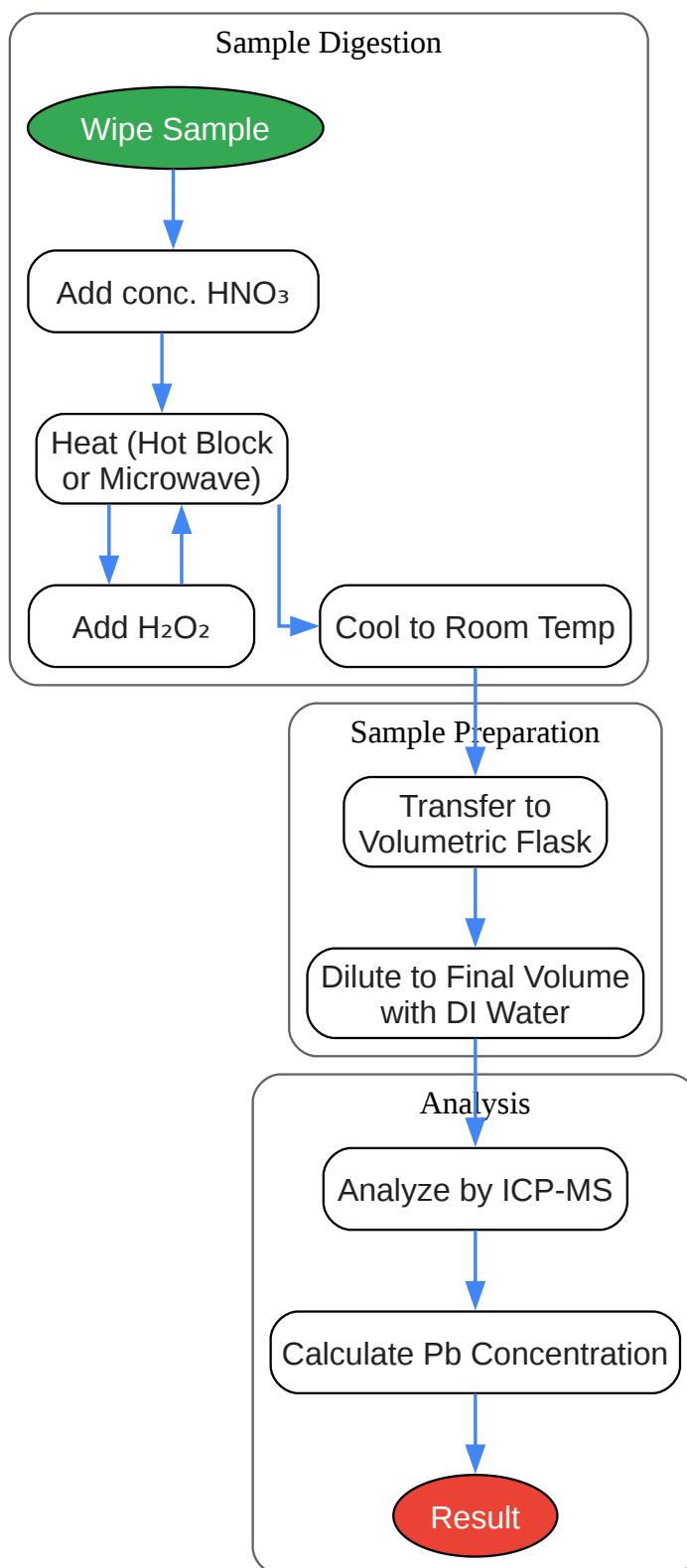
[Click to download full resolution via product page](#)

Wipe Sampling Workflow

Laboratory Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol describes the acid digestion of wipe samples followed by ICP-MS analysis.

Materials:


- Concentrated nitric acid (HNO₃), trace metal grade
- Hydrogen peroxide (H₂O₂), 30%
- Deionized water (18 MΩ·cm)
- Hot block or microwave digestion system
- Volumetric flasks
- Pipettes
- ICP-MS instrument

Procedure:

- Digestion:
 1. Carefully transfer the wipe sample from the collection container into a clean digestion vessel.

2. Add a known volume of concentrated nitric acid (e.g., 5-10 mL) to the vessel, ensuring the wipe is fully submerged.
3. If a hot block is used, heat the sample at 95°C for a specified period (e.g., 2.5 hours).[\[22\]](#)
If using a microwave digestion system, follow the manufacturer's recommended program for the sample type.
4. After an initial heating period, cautiously add a small volume of hydrogen peroxide (e.g., 1-2 mL) to aid in the oxidation of organic material.[\[7\]](#)[\[22\]](#)
5. Continue heating until the digestion is complete, and the solution is clear.

- Sample Preparation for Analysis:
 1. Allow the digested sample to cool to room temperature.
 2. Quantitatively transfer the digestate to a volumetric flask (e.g., 50 mL).
 3. Rinse the digestion vessel with deionized water and add the rinsate to the volumetric flask.
 4. Bring the solution to final volume with deionized water.
- ICP-MS Analysis:
 1. Prepare a series of calibration standards from a certified lead stock solution.
 2. Prepare a method blank using the same digestion procedure with a blank wipe.
 3. Set up the ICP-MS instrument according to the manufacturer's instructions.
 4. Analyze the blanks, calibration standards, and samples.
 5. Calculate the concentration of lead in the original wipe sample based on the calibration curve, taking into account all dilution factors.

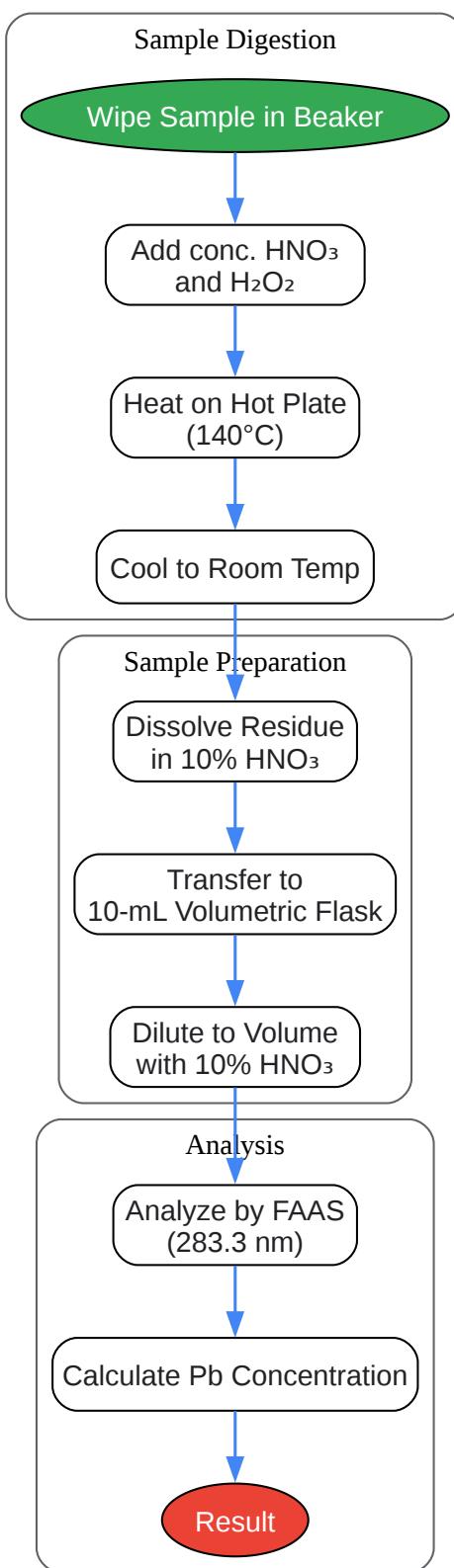
[Click to download full resolution via product page](#)

ICP-MS Analysis Workflow

Laboratory Analysis: Flame Atomic Absorption Spectrometry (FAAS) (Adapted from NIOSH 7082)

This protocol details the analysis of lead on wipe samples using FAAS.

Materials:


- Concentrated nitric acid (HNO_3)
- Hydrogen peroxide (H_2O_2), 30%
- Deionized water
- Hot plate
- Beakers
- Watch glasses
- Volumetric flasks
- FAAS instrument with a lead hollow cathode lamp and air-acetylene flame

Procedure:

- Ashing/Digestion:
 1. Place the wipe sample into a 125-mL beaker.
 2. Add 6 mL of concentrated HNO_3 and 1 mL of 30% H_2O_2 .[\[9\]](#)
 3. Cover the beaker with a watch glass and heat on a hot plate at 140°C until the volume is reduced to approximately 0.5 mL.[\[23\]](#)
 4. Repeat the addition of acid and peroxide if necessary to completely digest the sample.
- Sample Preparation for Analysis:
 1. Allow the beaker to cool.

2. Add 1 mL of 10% HNO₃ and swirl to dissolve the residue.
3. Quantitatively transfer the solution to a 10-mL volumetric flask.
4. Rinse the beaker with 10% HNO₃ and add the rinsate to the flask.
5. Bring to volume with 10% HNO₃.^[9]

- FAAS Analysis:
 1. Set up the FAAS instrument according to the manufacturer's specifications for lead analysis (wavelength: 283.3 nm).^{[9][24]}
 2. Use an oxidizing air-acetylene flame.^[9]
 3. Calibrate the instrument with a series of lead standards prepared in 10% HNO₃.
 4. Aspirate the blank, standards, and samples into the flame and record the absorbance readings.^[9]
 5. Calculate the lead concentration in the original sample from the calibration curve.

[Click to download full resolution via product page](#)

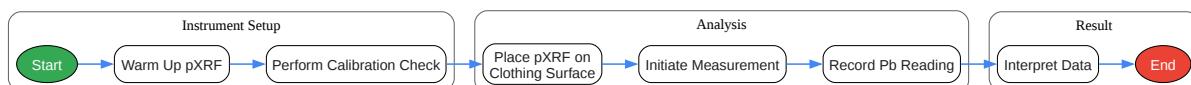
FAAS Analysis Workflow

Field Analysis: Portable X-ray Fluorescence (pXRF)

This protocol provides a general procedure for the in-situ analysis of lead on clothing surfaces using a pXRF analyzer.

Materials:

- Portable XRF analyzer with a lead paint or consumer products calibration
- Manufacturer-provided check standards
- Personal protective equipment (as required by the instrument manufacturer and safety protocols)


Procedure:

- Instrument Setup and Calibration Check:
 1. Turn on the pXRF analyzer and allow it to warm up according to the manufacturer's instructions.
 2. Perform a daily calibration check using the manufacturer-provided standards to ensure the instrument is functioning correctly.
- Sample Analysis:
 1. Lay the clothing item on a flat, stable surface.
 2. Place the pXRF analyzer's measurement window directly onto the area of the clothing to be tested.
 3. Ensure there is good contact between the instrument and the fabric surface.
 4. Initiate the measurement. The analysis time will typically range from a few seconds to a minute.[15][16]
 5. Record the lead concentration reading provided by the instrument.

6. For quality control, take multiple readings on the same spot and on different areas of the garment.

- Data Interpretation:

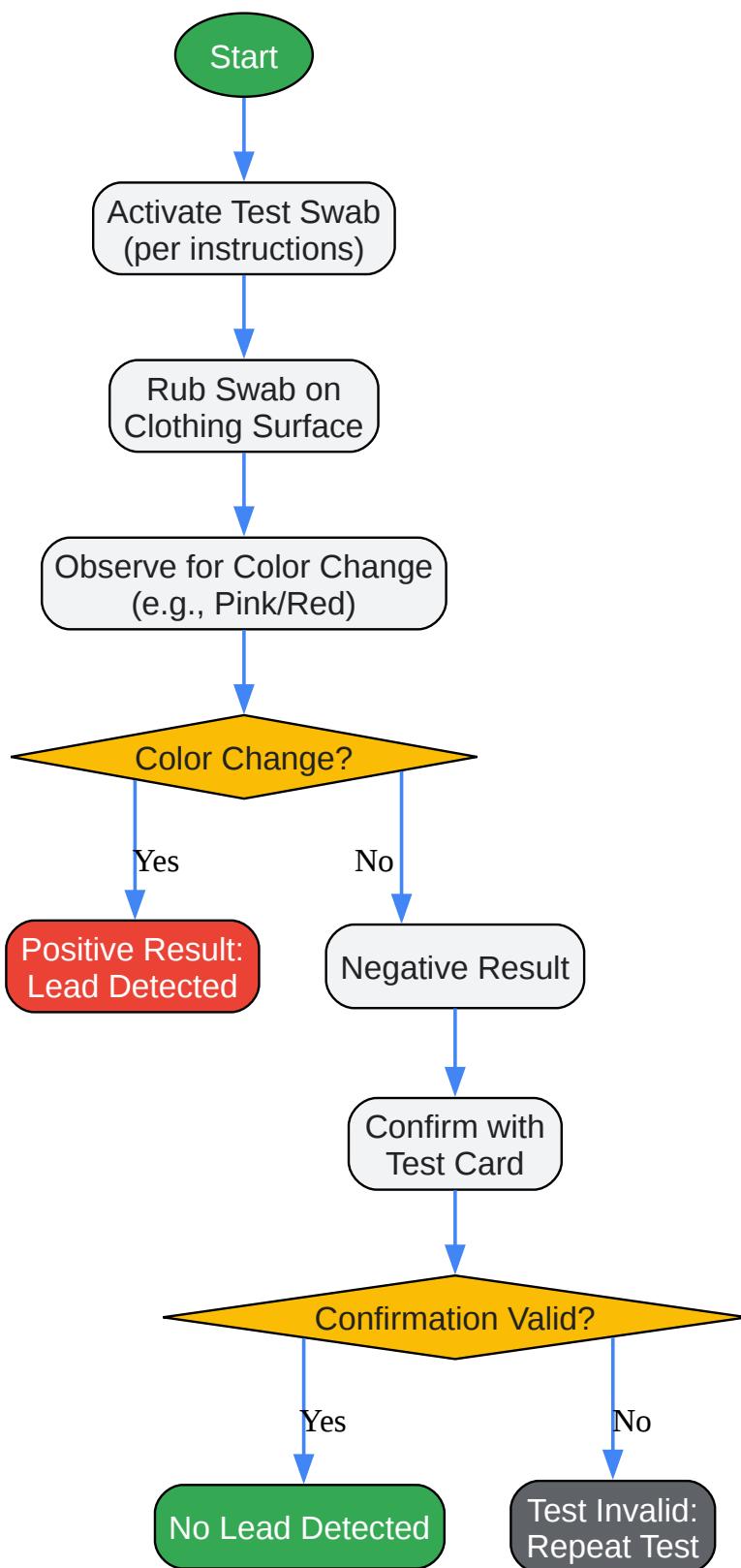
1. Compare the pXRF readings to applicable regulatory limits or action levels.
2. Be aware that pXRF results can be influenced by the substrate material and the presence of other elements.[\[5\]](#)[\[13\]](#) Confirmation of positive results by a laboratory method may be necessary.[\[5\]](#)

[Click to download full resolution via product page](#)

Portable XRF Analysis Workflow

Field Analysis: Colorimetric Wipe Test

This protocol describes the use of a commercially available colorimetric test kit for the qualitative detection of lead on clothing.


Materials:

- Commercially available lead test kit (e.g., LeadCheck™, D-Lead®)[\[17\]](#)[\[18\]](#)[\[25\]](#)
- Disposable nitrile gloves

Procedure:

- Put on a new pair of disposable nitrile gloves.
- Activate the test swab or prepare the test solutions according to the kit's instructions.[\[4\]](#)[\[17\]](#)

- For light-colored fabrics, you can often test directly on the surface.[4] Rub the activated swab or apply the test solution to the area of interest for the time specified in the instructions (e.g., 10-15 seconds).[17]
- For dark-colored fabrics, an indirect method may be necessary to visualize the color change. [4] This may involve pressing a test pad against the treated area.[4]
- Observe the swab or test pad for a color change. Most kits will turn pink or red in the presence of lead.[2][17]
- If the test is negative (no color change), confirm the result using the test confirmation card provided with the kit to ensure the test was valid.[17]
- Interpretation:
 - A color change indicates the presence of lead.
 - No color change (with a valid confirmation test) suggests that leachable lead is not present above the kit's detection limit.

[Click to download full resolution via product page](#)

Colorimetric Test Workflow

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical results, a robust QA/QC program should be implemented. Key components include:

- Field Blanks: Analyze blank wipes that are handled in the same manner as samples but are not wiped on a surface. This helps to identify any contamination introduced during sample collection and handling.
- Method Blanks: Analyze a blank sample (e.g., a blank wipe digested with the same reagents) with each batch of samples to check for contamination from reagents and the laboratory environment.
- Calibration Verification: Analyze a standard from a secondary source to verify the accuracy of the initial calibration.
- Spiked Samples: Analyze a sample to which a known amount of lead has been added to assess matrix effects and recovery.
- Duplicate Samples: Analyze a subset of samples in duplicate to assess the precision of the method.
- Certified Reference Materials (CRMs): When available, analyze a CRM with a certified lead concentration to assess the overall accuracy of the analytical procedure.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling samples and reagents.
- Work in a well-ventilated area or a fume hood, especially when using concentrated acids.
- Follow all safety guidelines provided by the instrument and reagent manufacturers.
- Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive guide for the detection and quantification of lead on clothing surfaces. The selection of the most appropriate method will depend on the specific analytical needs, resources, and objectives of the investigation. Proper implementation of these protocols, along with a stringent QA/QC program, will ensure the generation of accurate and defensible data for assessing lead contamination on textiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toxic lead in fashion: the true cost - Environmental Health Coalition [environmentalhealth.org]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. osha.gov [osha.gov]
- 4. youtube.com [youtube.com]
- 5. DSpace [iris.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Residential washing machine efficacy in removing lead from clothing: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. testextextile.com [testextextile.com]
- 12. cdc.gov [cdc.gov]
- 13. Lead Paint Tester, XRF Analyzer, Consumer Goods Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. XRF Lead Paint Analyzer - X-Ray Fluorescence Lead Testing Gun | Elvatech Ltd. [elvatech.com]
- 16. Handheld XRF Tests Lead (Pb) in Soil, Dusts, and on Surfaces [ims.evidentscientific.com]
- 17. Lead - Lead Test Kits | Occupational Safety and Health Administration [osha.gov]
- 18. epa.gov [epa.gov]
- 19. Immediate screening of lead exposure in the workplace using portable X-ray fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lead Test Strips, colorimetric 20-500 mg/L (Pb), MQuant[®] | Sigma-Aldrich [sigmaaldrich.com]
- 21. gsa.gov [gsa.gov]
- 22. epa.gov [epa.gov]
- 23. Analytical Method [keikaventures.com]
- 24. Lead- Determination by AAS | OIV [oiv.int]
- 25. esca-tech.com [esca-tech.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Detection of Lead on Clothing Surfaces]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147456#analytical-methods-for-detecting-lead-on-clothing-surfaces>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com